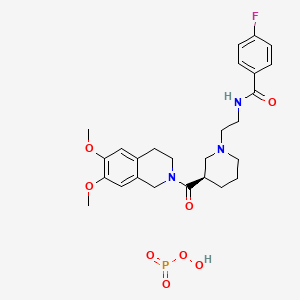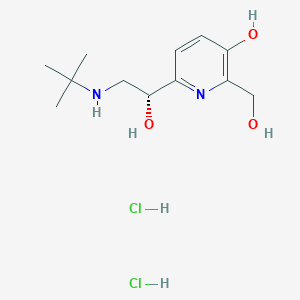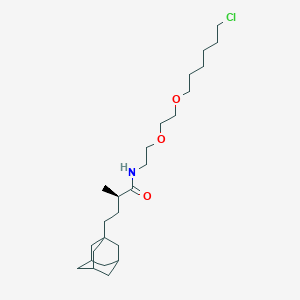
(R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HyT36 is a small molecule hydrophobic tag that promotes the degradation of fusion proteins and the pseudokinase Her3 . It is primarily used in scientific research to study protein degradation and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HyT36 involves multiple steps, including the formation of a hydrophobic tag and its attachment to a specific molecular structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of HyT36 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and tested for quality before being distributed for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
HyT36 undergoes various chemical reactions, including:
Oxidation: HyT36 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert HyT36 into reduced forms with different properties.
Substitution: HyT36 can participate in substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of HyT36 .
Aplicaciones Científicas De Investigación
HyT36 has a wide range of scientific research applications, including:
Chemistry: Used to study protein degradation and stability.
Biology: Helps in understanding the role of fusion proteins and pseudokinases in cellular processes.
Industry: Utilized in the development of new research tools and technologies
Mecanismo De Acción
HyT36 exerts its effects by promoting the degradation of fusion proteins and the pseudokinase Her3. It selectively destabilizes these proteins, leading to their degradation through the ubiquitin-proteasome pathway. This process involves the binding of HyT36 to the target proteins, marking them for degradation by the cellular machinery .
Comparación Con Compuestos Similares
Similar Compounds
HyT36(-Cl): An inactive control compound of HyT36 used in protein folding research.
Poloxin-2HT: A similar hydrophobic tag used for protein degradation studies.
Uniqueness
HyT36 is unique in its ability to selectively promote the degradation of fusion proteins and the pseudokinase Her3. Its specific hydrophobic tag structure allows for targeted protein destabilization, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C25H44ClNO3 |
|---|---|
Peso molecular |
442.1 g/mol |
Nombre IUPAC |
(2R)-4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28)/t20-,21?,22?,23?,25?/m1/s1 |
Clave InChI |
FRQCQVUXVOJKTG-AXYUOHRYSA-N |
SMILES isomérico |
C[C@H](CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
SMILES canónico |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
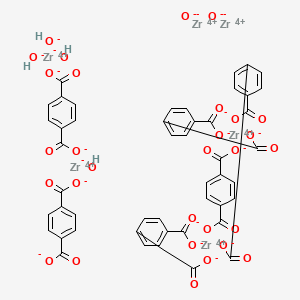
![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
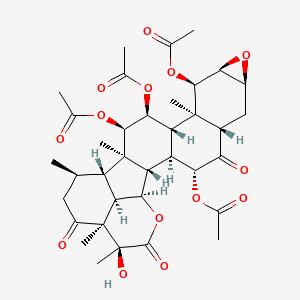
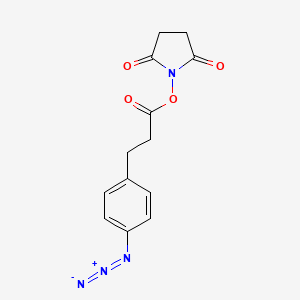
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)
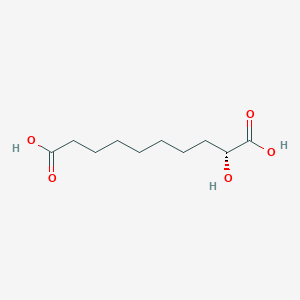
![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)

